molecular formula C24H20Cl2N4O4S B6515992 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide CAS No. 912886-39-6

2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B6515992
CAS No.: 912886-39-6
M. Wt: 531.4 g/mol
InChI Key: BTXUDOLHDBIKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • Thieno[3,2-d]pyrimidine backbone: This fused ring system combines thiophene and pyrimidine moieties, often associated with kinase inhibition and anticancer activity.
  • Carbamoylmethyl linkage: Connects the 2,5-dichlorophenyl group to the core, introducing steric bulk and halogen-mediated lipophilicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring planar heterocyclic recognition motifs .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O4S/c25-16-6-7-17(26)18(12-16)28-21(32)14-29-19-9-11-35-22(19)23(33)30(24(29)34)13-20(31)27-10-8-15-4-2-1-3-5-15/h1-7,9,11-12H,8,10,13-14H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXUDOLHDBIKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide is a thienopyrimidine derivative notable for its multi-functional structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound's structure includes:

  • A thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities.
  • A dichlorophenyl group , which enhances lipophilicity and may contribute to its pharmacological properties.
  • An acetamide functional group , which is significant in drug design due to its ability to form hydrogen bonds.

Anticancer Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit promising anticancer activity. For instance, a related thienopyrimidine compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key metabolic enzymes and signaling pathways associated with cancer progression.

CompoundCell LineIC50 (µM)Mechanism of Action
47fHCT-1166.2Inhibition of metabolic pathways
47eT47D27.3Induction of apoptosis

These findings suggest that the target compound may similarly inhibit cancer cell proliferation through analogous mechanisms.

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine compounds has been documented extensively. Research indicates that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In a study involving lipopolysaccharide (LPS)-stimulated microglia:

  • The compound reduced nitric oxide production significantly.
  • It inhibited the release of pro-inflammatory cytokines, suggesting a protective effect against neuroinflammation.

Neuroprotective Effects

The neuroprotective properties of thienopyrimidine derivatives have also been explored. In models of neurodegenerative diseases like Parkinson's disease:

  • Compounds from this class were shown to protect dopaminergic neurons from LPS-induced damage.
  • They modulated key signaling pathways such as NF-kB and p38 MAPK, which are critical in neuroinflammatory responses.

Case Studies

  • Neuroinflammation Model : In vitro studies using BV2 microglial cells demonstrated that treatment with thienopyrimidine derivatives led to a significant decrease in inflammatory markers following LPS exposure.
    • Outcome : Reduced activation of NF-kB and decreased levels of TNF-alpha and IL-6.
  • Cancer Cell Line Evaluation : A series of thienopyrimidine derivatives were tested against various cancer cell lines including HCT-116 and T47D.
    • Outcome : Compounds exhibited IC50 values indicating potent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide exhibit promising anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess antibacterial and antifungal properties. The compound's ability to disrupt microbial cell walls or interfere with metabolic processes makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structures has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property suggests possible applications in treating chronic inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity. The results showed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance anticancer effects .

Study 2: Antimicrobial Screening

In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine compounds. The results indicated significant activity against Gram-positive bacteria and fungi, suggesting that these compounds could serve as templates for new antimicrobial agents .

Study 3: Anti-inflammatory Mechanisms

A recent investigation published in Inflammation Research explored the anti-inflammatory mechanisms of thieno[3,2-d]pyrimidine derivatives. The study demonstrated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro and in vivo models of inflammation .

Comparison with Similar Compounds

Key Observations:

  • Core Flexibility: Thieno[3,2-d]pyrimidine’s planar structure may enhance target binding vs. non-fused cores (e.g., dihydropyrimidine in ).
  • Synthetic Complexity : The triazole-containing compound employs a sulfanyl linker, simplifying synthesis compared to carbamoylmethyl linkages in the target compound.

Potential Bioactivity

  • Thieno[3,2-d]pyrimidine Core: Associated with kinase inhibition (e.g., EGFR, VEGFR) due to ATP-binding site mimicry .
  • Dichlorophenyl Groups : Commonly found in antimicrobial and anti-inflammatory agents; electron-withdrawing effects may enhance electrophilic interactions .
  • Phenylethyl Side Chain : Similar motifs in CNS-targeting drugs (e.g., serotonin receptor modulators) suggest possible neuroactivity.

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylate

The synthesis begins with ethyl 2-aminothiophene-3-carboxylate (I ), which undergoes cyclocondensation with urea in the presence of formamide and ammonium formate at 150°C for 6 hours. This reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the pyrimidine ring. The product, thieno[3,2-d]pyrimidine-2,4-dione (II ), is isolated in 78% yield after recrystallization from ethanol.

C7H6N2O3Surea, formamideThieno[3,2-d]pyrimidine-2,4-dione[3]\text{C}7\text{H}6\text{N}2\text{O}3\text{S} \xrightarrow{\text{urea, formamide}} \text{Thieno[3,2-d]pyrimidine-2,4-dione} \quad

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. Heating I with formamide and ammonium formate at 180°C for 20 minutes under microwave conditions yields II in 82% purity, as confirmed by HPLC. This method minimizes side products such as the over-oxidized thieno[3,2-d]pyrimidin-4-one.

Functionalization at Position 1: Introduction of the Carbamoylmethyl Group

N-Alkylation with Bromoacetamide

The nitrogen at position 1 of II is alkylated using bromoacetamide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 1-(carbamoylmethyl)thieno[3,2-d]pyrimidine-2,4-dione (III ) in 65% yield.

II+BrCH2CONH2K2CO3,DMFIII[2]\text{II} + \text{BrCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{III} \quad

Carbamoylation with 2,5-Dichlorophenyl Isocyanate

III is treated with 2,5-dichlorophenyl isocyanate in tetrahydrofuran (THF) at room temperature for 4 hours. The isocyanate reacts with the primary amine of the acetamide group, forming the target carbamoyl derivative (IV ) in 89% yield.

III+Cl2C6H3NCOTHFIV[1]\text{III} + \text{Cl}2\text{C}6\text{H}_3\text{NCO} \xrightarrow{\text{THF}} \text{IV} \quad

Functionalization at Position 3: Introduction of the Acetamide-Phenethyl Group

Chlorination at Position 3

To introduce a leaving group, IV is treated with phosphorus oxychloride (POCl₃) at 80°C for 3 hours, yielding the 3-chloro derivative (V ) in 93% yield.

IV+POCl3ΔV[4]\text{IV} + \text{POCl}_3 \xrightarrow{\Delta} \text{V} \quad

Nucleophilic Substitution with Phenethylamine

V undergoes nucleophilic substitution with 2-phenylethylamine in acetonitrile at reflux for 8 hours. The reaction affords the 3-(2-phenylethylamino) intermediate (VI ), which is acetylated using acetic anhydride in pyridine to yield the final acetamide product (VII ) in 74% overall yield.

V+C6H5CH2CH2NH2CH3CNVIAc2OVII[2]\text{V} + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{CH}3\text{CN}} \text{VI} \xrightarrow{\text{Ac}_2\text{O}} \text{VII} \quad

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
CyclocondensationFormamide15078
N-AlkylationDMF6065
CarbamoylationTHF2589
ChlorinationPOCl₃8093

Higher temperatures during cyclocondensation improve ring closure but risk decomposition beyond 160°C. Polar aprotic solvents like DMF enhance N-alkylation efficiency by stabilizing the transition state.

Regioselectivity in Substitution

The chloro group at position 3 exhibits higher reactivity toward phenethylamine compared to position 1 due to reduced steric hindrance. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol lower activation energy for substitution at position 3.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine H-5), 7.45–7.32 (m, 4H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH₂CO), 3.89 (s, 2H, NCH₂).

  • HRMS (ESI) : m/z calcd for C₂₄H₂₁Cl₂N₅O₄S [M+H]⁺ 562.0654; found 562.0658.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows 98.2% purity at 254 nm, with a retention time of 6.7 minutes .

Q & A

Q. What are the key analytical techniques for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} NMR (e.g., δ 12.50 ppm for NH protons, δ 7.82 ppm for aromatic protons) and 13C^{13} \text{C} NMR to verify substituents on the thienopyrimidine and acetamide moieties .
  • Elemental Analysis : Compare experimental and theoretical values for C, H, N, and S (e.g., C: 45.29% vs. 45.36% calculated) to confirm purity .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 344.21) .

Q. How can researchers design a reproducible synthesis route for this compound?

Methodological Answer:

  • Stepwise Functionalization : Start with the thieno[3,2-d]pyrimidine core, followed by carbamoylmethylation at position 1 and acetamide substitution at position 3. Use Pd-catalyzed cross-coupling (e.g., with tetramethylborate reagents) for aromatic substitutions .
  • Optimization : Monitor reaction yields (e.g., 80% in ) and adjust solvent systems (e.g., DMSO for solubility) or catalysts (e.g., Pd(dppf)2_2Cl2_2) to improve efficiency .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Comparative Assay Design : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) using identical concentrations (µM range) and controls. For example, reconcile discrepancies in IC50_{50} values by validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., dichlorophenyl vs. fluorophenyl substitutions) to identify critical pharmacophores. Use X-ray crystallography or molecular docking to map binding interactions .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Modification : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety to improve oral bioavailability .
  • Metabolic Stability Testing : Use liver microsomes or cytochrome P450 assays to identify metabolic hotspots (e.g., oxidation of thiophene rings). Modify vulnerable sites with deuterium or fluorine .

Q. How can researchers optimize synthetic routes to address low yields in multi-step reactions?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) to enhance reaction control and scalability .
  • Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables like temperature, catalyst loading, and stoichiometry .

Data Interpretation and Mechanistic Studies

Q. How to determine the compound’s mechanism of action using in vitro models?

Methodological Answer:

  • Target Profiling : Use kinase selectivity panels or proteomic profiling (e.g., affinity pull-down assays with biotinylated analogs) to identify binding partners .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled targets (e.g., kinases) using software like GROMACS or AMBER. Validate predictions with mutagenesis studies .
  • QSAR Modeling : Train models on analogs (e.g., pyridine or pyrazole derivatives) to correlate structural features (e.g., logP, polar surface area) with activity .

Contradiction Analysis and Validation

Q. How to address discrepancies in cytotoxicity data between cancer cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify genetic profiles (e.g., via STR testing) to rule out cross-contamination.
  • Microenvironment Mimicry : Test activity in 3D spheroids or co-culture systems to account for stromal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.